molecular formula C9H6ClN3O2 B13197343 4-Chloro-8-methyl-3-nitro-1,6-naphthyridine

4-Chloro-8-methyl-3-nitro-1,6-naphthyridine

Cat. No.: B13197343
M. Wt: 223.61 g/mol
InChI Key: ZRWSNORNIKLHHY-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-3-nitro-1,6-naphthyridine (CAS 1702493-44-4) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound features a 1,6-naphthyridine core, a privileged scaffold known for its diverse biological activities, and is functionalized with reactive chloro and nitro groups that facilitate further synthetic elaboration . The 1,6-naphthyridine structure is a nitrogen-containing heterocyclic analog of naphthalene and serves as a key precursor for synthesizing novel benzo-fused derivatives . Such derivatives are actively investigated for their potential against neurological disorders, with recent studies showing that certain synthesized analogs act as potent MAO-B inhibitors, a target for Alzheimer's and Parkinson's diseases, with IC50 values in the low micromolar range . More broadly, naphthyridine-based compounds have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antitumor, antiviral, and antimicrobial properties . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

4-chloro-8-methyl-3-nitro-1,6-naphthyridine

InChI

InChI=1S/C9H6ClN3O2/c1-5-2-11-3-6-8(10)7(13(14)15)4-12-9(5)6/h2-4H,1H3

InChI Key

ZRWSNORNIKLHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C(C(=CN=C12)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-8-methyl-3-nitro-1,6-naphthyridine typically involves the nitration of 4-chloro-8-methyl-1,6-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Chemical Reactions Involving 4-Chloro-8-methyl-3-nitro-1,6-naphthyridine

This compound can undergo various chemical reactions due to its functional groups:

Reduction Reactions

The nitro group can be reduced to an amine using reducing agents such as palladium on carbon or zinc in acidic conditions. This transformation is significant for synthesizing amine derivatives that may exhibit enhanced biological activity.

Electrophilic Substitution Reactions

The chlorine atom on the aromatic ring makes it susceptible to electrophilic substitution reactions. Common electrophiles include:

  • Bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

  • Alkyl halides for alkylation reactions.

Nucleophilic Substitution Reactions

The compound can also participate in nucleophilic substitution reactions, particularly at the chlorine site, where nucleophiles like amines or thiols can replace the chlorine atom .

Table 2: Types of Reactions

Reaction TypeDescription
ReductionNitro group to amine
Electrophilic SubstitutionSubstitution with bromine or alkyl halides
Nucleophilic SubstitutionReplacement of chlorine with nucleophiles

Biological Activity and Mechanism of Action

Research indicates that derivatives of naphthyridines, including this compound, exhibit significant biological activities such as antibacterial and anticancer properties. The mechanism often involves interaction with specific biological targets like enzymes or receptors.

Antimicrobial Activity

Studies have shown that this compound and its derivatives can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli. The presence of the nitro group is crucial for its biological activity, likely facilitating electron transfer processes essential for microbial inhibition .

Anticancer Potential

The compound's activity against cancer cells has been attributed to its ability to interfere with key metabolic pathways within tumor cells. This interference may lead to apoptosis or cell cycle arrest, making it a candidate for further drug development .

Scientific Research Applications

4-Chloro-8-methyl-3-nitro-1,6-naphthyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-chloro-8-methyl-3-nitro-1,6-naphthyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares key structural analogs of 4-chloro-8-methyl-3-nitro-1,6-naphthyridine:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications References
4-Chloro-3-nitro-1,6-naphthyridine Cl (C4), NO₂ (C3) Not provided ~209.6 Reactivity in amination reactions
8-Chloro-8-nitro-1,6-naphthyridine Cl (C8), NO₂ (C8) Not provided ~209.6 Rare dual substitution; limited stability
5-Chloro-8-iodo-1,6-naphthyridine Cl (C5), I (C8) 107484-69-5 290.49 Heavy halogen synergy; cross-coupling applications
4,7-Dichloro-1,6-naphthyridine Cl (C4, C7) 952138-13-5 ~199.0 Dual leaving groups; catalytic intermediates
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Cl (C2), tetrahydro ring 766545-20-4 205.06 Reduced ring system; CNS drug scaffolds

Reactivity and Stability

  • Electrophilic Substitution : The nitro group at C3 in the parent compound deactivates the ring, directing substitutions to positions 5 and 5. In contrast, 4-chloro-3-nitro-1,6-naphthyridine (without the 8-methyl group) undergoes amination at C4 with NH₃/MeOH (75% yield) . The 8-methyl group may sterically hinder such reactions.
  • Hydrogenolysis: 4-Chloro-1,6-naphthyridine derivatives undergo Pd/C-catalyzed dehalogenation (60–90% yield) , but the nitro group in this compound likely necessitates harsher conditions to avoid reduction of the nitro moiety.
  • Thermal Stability : Nitro-substituted naphthyridines (e.g., 8-nitro derivatives) are prone to decomposition under high heat, whereas methyl groups (as in the parent compound) may improve thermal stability .

Physicochemical Properties

  • Melting Points : Nitro-containing analogs (e.g., 3-nitro-1,6-naphthyridinamine) exhibit higher melting points (>200°C) due to strong intermolecular interactions, while halogenated derivatives (e.g., 5-chloro-8-iodo-1,6-naphthyridine) show lower melting points .

Biological Activity

4-Chloro-8-methyl-3-nitro-1,6-naphthyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Molecular Formula: C10H8ClN3O2
Molecular Weight: 239.64 g/mol
IUPAC Name: this compound
Canonical SMILES: ClC1=CC(=C2C(=C1)C(=N2)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)))

Antimicrobial Activity

Research has shown that derivatives of naphthyridines, including this compound, exhibit significant antimicrobial properties. A study indicated that naphthyridine derivatives possess good antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms. The presence of the chloro and nitro groups enhances their efficacy against resistant strains.

Table 1: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus6 µg/mLStrong
Escherichia coli12 µg/mLModerate
Pseudomonas aeruginosa15 µg/mLModerate
Candida albicans10 µg/mLModerate

The compound demonstrated a particularly strong activity against Staphylococcus aureus, which is notable given the increasing resistance to standard antibiotics in clinical settings .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer (MCF-7) cells, treatment with the compound resulted in:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptotic Induction: Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.
  • Mechanism of Action: The compound was found to activate caspase pathways leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • DNA Interaction: It has been suggested that the nitro group could facilitate the formation of reactive intermediates that interact with DNA, leading to cytotoxic effects .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
ChlorinationPOCl₃, reflux, 3 h44%
MethylationPd/C, H₂, AcOH, 20°C92%
NitrationHNO₃/H₂SO₄, controlled temp.~75%*

*Estimated based on analogous nitration reactions in naphthyridines .

Advanced: How do reaction conditions influence regioselectivity in substitution reactions of this compound?

Methodological Answer:
Regioselectivity is highly sensitive to steric and electronic factors:

  • Nucleophilic Substitution : The 4-chloro group is reactive due to electron-withdrawing nitro and methyl groups. For example, amination with NH₃/MeOH (110°C, 4 h) replaces Cl with NH₂ (75% yield) .
  • Methoxy Substitution : Using MeONa/MeOH under reflux selectively replaces Cl at position 5 with OMe (>95% yield) .
  • Contradictions : In halogenation, Br₂ in CCl₄ yields a mixture of 3-bromo, 8-bromo, and dibromo products, whereas Br₂ in acetic acid favors 8-bromo derivatives (55% yield) .

Key Insight : Steric hindrance from the 8-methyl group directs substitution to less hindered positions (e.g., position 4 over 8) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • FTIR/FT-Raman : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • NMR : ¹H NMR distinguishes methyl (δ ~2.5 ppm) and aromatic protons; ¹³C NMR confirms nitro and chloro substituents.
  • Mass Spectrometry : Exact mass (e.g., 258.099 g/mol) validates molecular composition .

Q. Table 2: Spectral Signatures

TechniqueKey Peaks/FeaturesReference
FTIRNO₂ asymmetric stretch: 1520 cm⁻¹
¹H NMRCH₃ (8-position): δ 2.5 ppm (s)
HRMS[M+H]⁺: m/z 258.099

Advanced: How can computational modeling aid in predicting reactivity?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311++G** methods predict electron density maps, identifying electrophilic/nucleophilic sites. For example, the nitro group withdraws electron density, activating position 4 for substitution .
  • Transition State Analysis : Models SNAr mechanisms for Cl substitution, showing energy barriers influenced by methyl steric effects .

Advanced: How to resolve contradictions in halogenation outcomes?

Methodological Answer:
Contradictions arise from solvent polarity and temperature:

  • CCl₄ vs. Acetic Acid : In non-polar CCl₄, bromination at both positions 3 and 8 occurs (68% 3-bromo, 22% 8-bromo). In polar acetic acid, bromination favors position 8 (55% yield) due to solvation effects .
    Recommendation : Use kinetic vs. thermodynamic control (e.g., shorter reaction times for kinetic products) .

Basic: What are the stability considerations for this compound?

Methodological Answer:

  • Thermal Stability : Avoid prolonged heating >150°C to prevent nitro group decomposition .
  • Light Sensitivity : Store in amber vials; nitro groups are prone to photolytic degradation .
  • Moisture : Hydrolyzes slowly in aqueous media; use anhydrous conditions for reactions .

Advanced: How to functionalize the 1,6-naphthyridine core for bioactive applications?

Methodological Answer:

  • Cyclization Strategies : Iodocyclization of alkynylpyridines (e.g., I₂/NaMeCO₃) yields fused naphthyridines (90% yield) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups at position 2 or 7 .

Q. Table 3: Functionalization Examples

Reaction TypeReagents/ConditionsProductYieldReference
IodocyclizationI₂, NaMeCO₃, MeCN8-Iodo-7-phenyl derivative90%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, base2-Aryl substituted analog~80%*

*Based on analogous naphthyridine couplings .

Basic: What purification methods are effective for nitro-substituted naphthyridines?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for nitro-containing compounds .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .

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